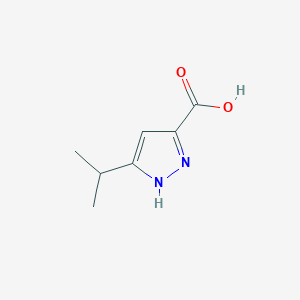

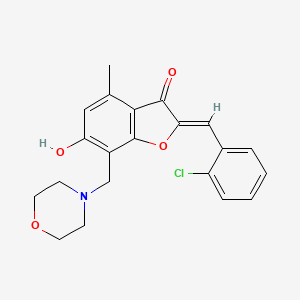

5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is widely used in the study of diabetes and metabolic disorders due to its ability to inhibit the activity of dipeptidyl peptidase-4 (DPP-4) enzyme.

Mecanismo De Acción

5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor works by inhibiting the activity of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide enzyme, 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor increases the levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to improved glucose homeostasis.

Biochemical and Physiological Effects

5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor has several biochemical and physiological effects. It improves glucose homeostasis by increasing insulin secretion and reducing glucagon secretion. It also reduces inflammation and oxidative stress, which are major contributors to the development of diabetes and metabolic disorders. Additionally, 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor improves endothelial function, which is important for cardiovascular health.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide enzyme, which makes it ideal for studying the role of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide in diabetes and metabolic disorders. It is also well-tolerated and has a low toxicity profile, which makes it safe for use in animal studies. However, 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. It is also metabolized by the liver, which can lead to variability in its pharmacokinetics.

Direcciones Futuras

There are several future directions for the use of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor in scientific research. One direction is the development of more potent and selective 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitors. Another direction is the investigation of the long-term effects of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibition on glucose homeostasis and cardiovascular health. Additionally, 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor can be used in combination with other drugs to improve its efficacy and reduce its limitations.

Conclusion

In conclusion, 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor is a chemical compound that has gained significant attention in the field of scientific research. It is widely used in the study of diabetes and metabolic disorders due to its ability to inhibit the activity of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide enzyme. 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor has several advantages for lab experiments, including its specificity and low toxicity profile. However, it also has some limitations, including its short half-life and variability in pharmacokinetics. There are several future directions for the use of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor in scientific research, including the development of more potent and selective inhibitors and the investigation of its long-term effects on glucose homeostasis and cardiovascular health.

Métodos De Síntesis

The synthesis of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor involves the reaction of 5,6-dichloronicotinic acid with 4-phenyl-1H-pyrazole-3-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the pure compound.

Aplicaciones Científicas De Investigación

5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor is widely used in scientific research to study the role of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide enzyme in diabetes and metabolic disorders. It is used to investigate the effect of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibition on glucose homeostasis, insulin secretion, and insulin sensitivity. It is also used to study the effect of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibition on inflammation, oxidative stress, and endothelial dysfunction.

Propiedades

IUPAC Name |

5,6-dichloro-N-(1-phenylpyrazol-4-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N4O/c16-13-6-10(7-18-14(13)17)15(22)20-11-8-19-21(9-11)12-4-2-1-3-5-12/h1-9H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHPZJSAHVQMOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7,8-Trimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520963.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2520965.png)

![1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol](/img/structure/B2520971.png)

![1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2520973.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520976.png)

![5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2520978.png)

![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2520979.png)

![4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide](/img/structure/B2520982.png)